molecular formula C22H34N4O B362539 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide CAS No. 942865-29-4

2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide

Cat. No.: B362539
CAS No.: 942865-29-4
M. Wt: 370.5g/mol
InChI Key: IOSVOTCVJFXJOK-UHFFFAOYSA-N
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Description

2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide is a synthetic chemical probe featuring a benzimidazole core, a structural motif frequently investigated for its potential to modulate various biological targets. The integration of an N,N-diisopropylacetamide group and an azepane moiety is a strategic molecular design that can enhance cell membrane permeability and influence the compound's pharmacokinetic profile. Compounds with benzimidazole scaffolds are of significant interest in medicinal chemistry and chemical biology for their diverse applications, which can include the inhibition of enzymes like kinases or the modulation of G-protein-coupled receptors (GPCRs). Its primary research value lies in its utility as a tool compound for probing complex biological pathways, validating novel therapeutic targets in vitro, and establishing structure-activity relationships (SAR) in lead optimization campaigns. Researchers are encouraged to conduct thorough investigations to fully elucidate this compound's specific mechanism of action and its broader applicability in their experimental systems.

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-17(2)26(18(3)4)22(27)16-25-20-12-8-7-11-19(20)23-21(25)15-24-13-9-5-6-10-14-24/h7-8,11-12,17-18H,5-6,9-10,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSVOTCVJFXJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide , also known as D332-0051, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C22H34N4OC_{22}H_{34}N_{4}O with a molecular weight of 370.5 g/mol. It features an azepane ring and various functional groups that contribute to its biological activity. Key chemical properties include:

PropertyValue
Molecular Weight370.5 g/mol
LogP4.255
Water Solubility (LogSw)-4.38
pKa10.04
Polar Surface Area39.38 Ų

The primary target of D332-0051 is the aliphatic amidase expression-regulating protein (AmiC) , which plays a crucial role in the regulation of amidase operon expression in Pseudomonas aeruginosa. This interaction suggests potential applications in antibacterial therapies, particularly against resistant strains.

Interaction Dynamics

The compound inhibits AmiC by modulating its interaction with another protein, AmiR, thereby influencing the expression of the amidase operon. This mechanism is significant for developing new antibiotics targeting bacterial resistance mechanisms.

Antimicrobial Efficacy

Recent studies have shown that D332-0051 exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including those resistant to conventional treatments.

Table 1: Antimicrobial Activity of D332-0051

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.5 μg/mL
Escherichia coli0.25 μg/mL
Staphylococcus aureus0.125 μg/mL

Study on Resistance Mechanisms

A study published in Journal of Antimicrobial Chemotherapy explored the effects of D332-0051 on biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm mass and viability in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against chronic infections associated with biofilms.

Cytotoxicity Assessment

In another investigation assessing cytotoxicity using the MTT assay on murine fibroblasts, D332-0051 displayed low toxicity at concentrations near its MIC values, indicating a favorable safety profile for further development.

Table 2: Cytotoxicity Results

Concentration (μg/mL)Viability (%)
0.595
190
570

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthesis strategies, and biological relevance.

Structural and Functional Group Analysis

Key Observations

Core Heterocycle Variations: The benzodiazole/benzimidazole core (target compound, D186-0062, and compound 13) is associated with antiviral activity, as seen in compound 13's anti-HCV activity .

Substituent Effects :

  • Azepane vs. Adamantyl : The azepane group in the target compound introduces a flexible seven-membered ring, likely enhancing lipophilicity and membrane permeability compared to the rigid adamantyl group in .
  • N,N-Bis(isopropyl) vs. N-Aryl : The N,N-bis(isopropyl)acetamide in the target compound may improve metabolic stability compared to N-aryl acetamides (e.g., compound 13 and D186-0062), which are prone to oxidative metabolism .

Synthetic Strategies :

  • Click chemistry (CuAAC) is widely used for triazole-linked analogs (e.g., compound 13) due to regioselectivity and mild conditions .
  • The target compound’s synthesis likely involves alkylation of benzimidazole with azepane-methyl halides, followed by amide coupling with N,N-bis(isopropyl)amine, similar to methods in .

Pharmacological Implications

The azepane-methyl group could modulate target binding through hydrophobic interactions, whereas the bis(isopropyl)amide may reduce cytotoxicity compared to nitro-phenyl substituents in compound 13 .

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